Cas no 477511-13-0 (3-bromo-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide)

3-Bromo-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a structurally complex benzothiazole-derived compound featuring a brominated benzamide moiety. Its key advantages include a well-defined molecular architecture, incorporating both halogen (bromo, fluoro) and heterocyclic (benzothiazole) functionalities, which may enhance reactivity and binding affinity in pharmaceutical or agrochemical applications. The presence of the imine group (C=N) in the benzothiazole ring contributes to its potential as a ligand or intermediate in metal coordination chemistry. The compound's stability is supported by the rigid benzothiazole scaffold, while the fluorine substitution may improve metabolic resistance. Its precise synthetic route allows for high purity, making it suitable for research in medicinal chemistry and material science.
3-bromo-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide structure
477511-13-0 structure
Product name:3-bromo-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
CAS No:477511-13-0
MF:C15H10BrFN2OS
MW:365.220104694366
CID:5842755
PubChem ID:3567063

3-bromo-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide Chemical and Physical Properties

Names and Identifiers

    • (E)-3-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
    • Benzamide, 3-bromo-N-(6-fluoro-3-methyl-2(3H)-benzothiazolylidene)-
    • 3-bromo-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
    • AKOS024600875
    • 477511-13-0
    • 3-bromo-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
    • F0834-0827
    • Inchi: 1S/C15H10BrFN2OS/c1-19-12-6-5-11(17)8-13(12)21-15(19)18-14(20)9-3-2-4-10(16)7-9/h2-8H,1H3
    • InChI Key: SIBPZYILYLTOAQ-UHFFFAOYSA-N
    • SMILES: C(N=C1N(C)C2=CC=C(F)C=C2S1)(=O)C1=CC=CC(Br)=C1

Computed Properties

  • Exact Mass: 363.96812g/mol
  • Monoisotopic Mass: 363.96812g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 1
  • Complexity: 447
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 58Ų

3-bromo-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0834-0827-2μmol
3-bromo-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
477511-13-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0834-0827-20μmol
3-bromo-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
477511-13-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0834-0827-5μmol
3-bromo-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
477511-13-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0834-0827-10mg
3-bromo-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
477511-13-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0834-0827-25mg
3-bromo-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
477511-13-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0834-0827-75mg
3-bromo-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
477511-13-0 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0834-0827-5mg
3-bromo-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
477511-13-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0834-0827-100mg
3-bromo-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
477511-13-0 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0834-0827-3mg
3-bromo-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
477511-13-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0834-0827-15mg
3-bromo-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
477511-13-0 90%+
15mg
$89.0 2023-05-17

Additional information on 3-bromo-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Comprehensive Overview of 3-bromo-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS No. 477511-13-0)

The compound 3-bromo-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS No. 477511-13-0) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including a benzothiazole core and a benzamide moiety, make it a promising candidate for various applications. Researchers are particularly interested in its potential as a kinase inhibitor or antimicrobial agent, aligning with current trends in drug discovery targeting resistant pathogens and cancer therapies.

In recent years, the demand for novel heterocyclic compounds like 3-bromo-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has surged due to their versatility in medicinal chemistry. The presence of both bromine and fluorine atoms enhances its reactivity and binding affinity, making it a valuable scaffold for designing small-molecule drugs. This aligns with the growing focus on precision medicine and targeted therapies, which dominate discussions in scientific forums and search engine queries.

The synthesis of CAS No. 477511-13-0 involves multi-step organic reactions, often starting from 2-amino-6-fluorobenzothiazole derivatives. Its E-configuration (as indicated by the "(2E)" prefix) is critical for its biological activity, a detail frequently highlighted in structure-activity relationship (SAR) studies. Such nuances are increasingly searched by chemists optimizing lead compounds for clinical trials, reflecting the compound's relevance in modern drug development pipelines.

From an industrial perspective, 3-bromo-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is also explored in agrochemical formulations, particularly as a potential pesticide intermediate. Its benzothiazole backbone is known to exhibit herbicidal and fungicidal properties, addressing the global need for sustainable crop protection solutions—a hot topic in green chemistry and environmental science communities.

Analytical characterization of this compound typically employs HPLC, NMR, and mass spectrometry, techniques widely discussed in academic and industrial QA/QC protocols. The compound's stability under various pH conditions and solubility profiles are frequently studied, as these factors directly impact its formulation viability—a concern echoed in search trends like "improving drug bioavailability" or "excipient compatibility."

Notably, the patent landscape surrounding CAS 477511-13-0 reveals its inclusion in several intellectual property filings, particularly in EGFR inhibitor applications. This connects to the broader pharmaceutical industry's race to develop tyrosine kinase inhibitors, a subject generating substantial traffic in biotech news and investment analyses.

In conclusion, 3-bromo-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide represents a compelling case study in molecular design and application diversity. Its intersection with trending scientific priorities—from antibiotic resistance to cancer research—ensures its continued relevance in both literature and laboratory workflows, making it a compound worth monitoring in coming years.

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